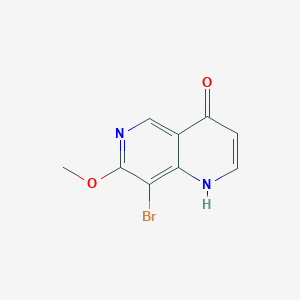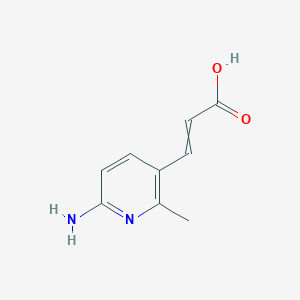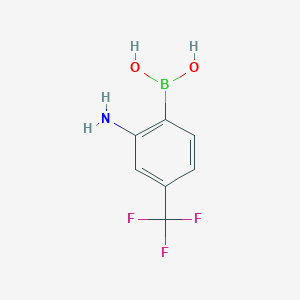
(2-Amino-4-(trifluorometil)fenil)ácido borónico
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is an organoboron compound characterized by the presence of an amino group and a trifluoromethyl group attached to a phenyl ring, which is further bonded to a boronic acid moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is used as a building block in the synthesis of complex organic molecules. It is particularly valuable in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds .
Biology
In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. Its boronic acid moiety can form reversible covalent bonds with diols, making it useful in the design of enzyme inhibitors .
Medicine
In medicinal chemistry, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is explored for its potential as a therapeutic agent. It has been investigated for its role in inhibiting proteases and kinases, which are targets for cancer treatment .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique reactivity makes it suitable for applications in polymer synthesis and material science .
Mecanismo De Acción
Target of Action
The primary target of 2-Amino-4-(trifluoromethyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) coupling reaction . The compound, being an organoboron reagent, participates in the transmetalation process where it transfers its organic group to palladium .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organic group of the boron compound is transferred to palladium . This is a key step in the SM coupling reaction, which is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Biochemical Pathways
The compound plays a crucial role in the Suzuki–Miyaura coupling reaction , a biochemical pathway that results in the formation of carbon–carbon bonds . The success of this reaction is attributed to the mild and functional group tolerant reaction conditions, the stability of the organoboron reagent, and its rapid transmetalation with palladium (II) complexes .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , suggesting that it may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The action of 2-Amino-4-(trifluoromethyl)phenylboronic acid results in the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reaction . This reaction is widely used in organic chemistry for the synthesis of various organic compounds .
Action Environment
The action of 2-Amino-4-(trifluoromethyl)phenylboronic acid is influenced by the reaction conditions. The compound is known to perform well under mild and functional group tolerant conditions . .
Análisis Bioquímico
Biochemical Properties
(2-Amino-4-(trifluoromethyl)phenyl)boronic acid plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound is known to interact with various enzymes, including proteases and kinases, by forming reversible covalent bonds with active site residues. The boronic acid group in (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can form a tetrahedral boronate complex with the hydroxyl groups of serine or threonine residues in enzyme active sites, leading to enzyme inhibition. Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity towards target proteins, making it a potent inhibitor in biochemical assays .
Cellular Effects
The effects of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid on various cell types and cellular processes have been extensively studied. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can inhibit the activity of proteasomes, leading to the accumulation of ubiquitinated proteins and subsequent alterations in cell cycle progression and apoptosis. Moreover, this compound can affect the expression of genes involved in stress response and metabolic pathways, thereby impacting cellular homeostasis .
Molecular Mechanism
At the molecular level, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid exerts its effects through specific binding interactions with biomolecules. The boronic acid group forms reversible covalent bonds with nucleophilic residues in enzyme active sites, leading to enzyme inhibition. This interaction is particularly relevant in the inhibition of serine proteases and kinases, where the boronic acid group forms a stable boronate complex with the hydroxyl groups of serine or threonine residues. Additionally, the trifluoromethyl group enhances the compound’s binding affinity and specificity, contributing to its potency as an enzyme inhibitor .
Temporal Effects in Laboratory Settings
The stability and degradation of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid in laboratory settings have been investigated to understand its temporal effects. This compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of boronic acid and the corresponding phenol. Long-term studies have shown that (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can maintain its inhibitory effects on enzymes and cellular processes over extended periods, although its potency may decrease due to gradual degradation .
Dosage Effects in Animal Models
Studies on the dosage effects of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid in animal models have revealed important insights into its pharmacological properties. The compound exhibits dose-dependent effects, with higher doses leading to more pronounced enzyme inhibition and cellular effects. At very high doses, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These findings highlight the importance of optimizing dosage to achieve the desired therapeutic effects while minimizing adverse effects .
Metabolic Pathways
(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can inhibit key enzymes in metabolic pathways, leading to alterations in metabolic flux and metabolite levels. For example, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can inhibit proteasomes, affecting protein degradation and turnover. Additionally, the compound’s interactions with kinases can modulate signaling pathways involved in metabolism and energy homeostasis .
Transport and Distribution
The transport and distribution of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can localize to various cellular compartments, including the cytoplasm and nucleus, where it exerts its biochemical effects .
Subcellular Localization
The subcellular localization of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid is critical for its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals. For instance, (2-Amino-4-(trifluoromethyl)phenyl)boronic acid can localize to the proteasome complex in the cytoplasm, where it inhibits proteasomal activity. Additionally, the compound can be transported to the nucleus, where it may influence gene expression and other nuclear processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between an aryl halide and a boronic acid derivative . The reaction conditions often include the use of a base such as potassium carbonate, a palladium catalyst, and a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of (2-Amino-4-(trifluoromethyl)phenyl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
(2-Amino-4-(trifluoromethyl)phenyl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form phenols.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium periodate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phenols, amines, and substituted derivatives of the original compound. These products are often used as intermediates in further synthetic applications .
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic acid: Lacks the trifluoromethyl and amino groups, making it less reactive in certain applications.
4-Methoxyphenylboronic acid: Contains a methoxy group instead of a trifluoromethyl group, leading to different reactivity and applications.
2-(Trifluoromethyl)phenylboronic acid: Similar structure but lacks the amino group, affecting its binding properties and reactivity.
Uniqueness
(2-Amino-4-(trifluoromethyl)phenyl)boronic acid is unique due to the presence of both the amino and trifluoromethyl groups. These functional groups enhance its reactivity and binding properties, making it more versatile in synthetic and medicinal applications compared to its analogs .
Propiedades
IUPAC Name |
[2-amino-4-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF3NO2/c9-7(10,11)4-1-2-5(8(13)14)6(12)3-4/h1-3,13-14H,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBJXLOGOMVYKIG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C(F)(F)F)N)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.94 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Allyl-1-(6-(2-hydroxypropan-2-yl)pyridin-2-yl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375424.png)
![[3,3'-Bipyridin]-5-ylmethanamine](/img/structure/B1375426.png)

![2-Allyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B1375430.png)
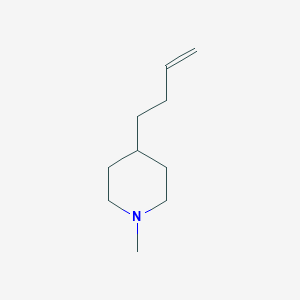
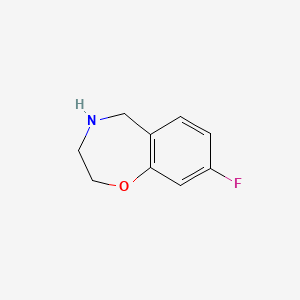


![tert-Butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate hydrochloride](/img/structure/B1375441.png)


